molecular formula C23H22N4O3S2 B12691907 2-((4-(Benzylethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid CAS No. 97043-67-9

2-((4-(Benzylethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid

Cat. No.: B12691907
CAS No.: 97043-67-9
M. Wt: 466.6 g/mol
InChI Key: UPLZSUKVPFFJMY-UHFFFAOYSA-N
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Description

2-((4-(Benzylethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is notable for its vibrant color and is used in various industrial applications, including textiles, printing, and biological staining.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Benzylethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of an aromatic amine. For instance, 4-(benzylethylamino)-m-toluidine is treated with nitrous acid to form the corresponding diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with benzothiazole-5-sulphonic acid under alkaline conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Benzylethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of the azo group can lead to the formation of aromatic amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-((4-(Benzylethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed as a staining agent for biological tissues and cells.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of dyes for textiles, printing inks, and plastics.

Mechanism of Action

The mechanism of action of 2-((4-(Benzylethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid involves its interaction with molecular targets through its azo group. The compound can form stable complexes with various substrates, leading to changes in their chemical and physical properties. The azo group can also undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(Benzylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid
  • 2-((4-(Ethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid
  • 2-((4-(Methylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid

Uniqueness

2-((4-(Benzylethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid is unique due to the presence of the benzylethylamino group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, stability, and reactivity compared to its analogs. Additionally, the specific arrangement of functional groups in this compound allows for unique interactions with substrates, making it valuable in various applications.

Properties

CAS No.

97043-67-9

Molecular Formula

C23H22N4O3S2

Molecular Weight

466.6 g/mol

IUPAC Name

2-[[4-[benzyl(ethyl)amino]-3-methylphenyl]diazenyl]-1,3-benzothiazole-5-sulfonic acid

InChI

InChI=1S/C23H22N4O3S2/c1-3-27(15-17-7-5-4-6-8-17)21-11-9-18(13-16(21)2)25-26-23-24-20-14-19(32(28,29)30)10-12-22(20)31-23/h4-14H,3,15H2,1-2H3,(H,28,29,30)

InChI Key

UPLZSUKVPFFJMY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N=NC3=NC4=C(S3)C=CC(=C4)S(=O)(=O)O)C

Origin of Product

United States

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